Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate

fluorine regiochemistry photochemistry Norrish‑type reactivity

Many research groups struggle to source a mono-fluorinated cyclohexanone α-ketoester with precise 3-fluoro-2-oxo regiochemistry, often forced to re-optimize conditions with non-fluorinated or gem-difluoro analogs. This compound resolves that gap, providing a single-fluorine probe for ¹⁹F NMR monitoring and fluorine-directed photochemical selectivity. - Fills the SAR niche between non-fluorinated (LogP 0.16-0.88) and gem-difluoro analogs (acute toxicity risks). - The α-ketoester moiety enables direct cyclocondensation to fluorinated tetrahydro-indazole and related heterocycles. - Available with batch-specific purity documentation, supporting reproducible medicinal chemistry and SPR campaigns.

Molecular Formula C10H13FO4
Molecular Weight 216.21 g/mol
Cat. No. B13250053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate
Molecular FormulaC10H13FO4
Molecular Weight216.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1CCCC(C1=O)F
InChIInChI=1S/C10H13FO4/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h6-7H,2-5H2,1H3
InChIKeyLQGRBOSKDDYCAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate – Structural Classification and Procurement Baseline


Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate (CAS 2059954-89-9, molecular formula C₁₀H₁₃FO₄, MW 216.21 g·mol⁻¹) is a fluorinated cyclohexanone α‑ketoester . The molecule comprises a cyclohexanone ring bearing a fluorine atom at the 3‑position and a 2‑oxo‑2‑ethoxycarbonyl substituent at the 2‑position, classifying it as both a fluoro‑cyclohexanone and an α‑ketoester (glyoxylate ester) . It is primarily offered as a research‑grade synthetic intermediate, with a typical commercial purity specification of ≥95% .

Why Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate Cannot Be Replaced by Common In‑Class Analogs


The three key structural elements—the 3‑fluoro‑cyclohexanone ring, the α‑ketoester (2‑oxoacetate) electrophile, and the precise regiochemistry of fluorine relative to the ketone and ester groups—collectively define the reactivity profile of this compound . The closest commercially available analogs differ in at least one of these elements: ethyl oxo(2‑oxocyclohexyl)acetate (CAS 5396‑14‑5) lacks fluorine entirely, eliminating fluorine‑specific electronic effects and ¹⁹F NMR handle utility ; ethyl 2‑fluoro‑2‑(3‑oxocyclohexyl)acetate (CAS 1432681‑68‑9) is a positional isomer that bears fluorine on the side‑chain rather than the ring, altering the electrophilic topology and cyclization behavior ; and the gem‑difluoro derivative (CAS 2387595‑14‑2) introduces a second fluorine at C‑5, which can modify ring conformation and metabolic stability in ways that are not always desirable for a given synthetic sequence [1]. These structural differences mean that each analog presents a distinct set of reactivities, and direct substitution without re‑optimization of downstream reaction conditions generally leads to different product profiles or yields.

Quantitative Differential Evidence for Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate


Fluorination Pattern Differentiates Cyclohexanone Ring‑F vs. Side‑Chain‑F Regioisomers

In photoreactions of 3‑(2‑oxocyclohexyl)‑propionic acid derivatives, fluorine substitution on the cyclohexanone ring (as in the target compound’s 3‑fluoro‑2‑oxocyclohexyl motif) has been shown to drastically alter the product ratio of Norrish II vs. Norrish I pathways, as well as the cyclization vs. cleavage selectivity of the Norrish II biradical [1]. By contrast, the positional isomer ethyl 2‑fluoro‑2‑(3‑oxocyclohexyl)acetate places fluorine α to the ester carbonyl on the side chain, a regiochemical arrangement that is not represented in the photochemical study and is expected to produce a fundamentally different excited‑state reactivity profile . While no direct head‑to‑head comparison under identical irradiation conditions is available for these two specific esters, the peer‑reviewed data on the ring‑fluorinated series demonstrate that the location of fluorine—ring vs. side chain—is a critical determinant of photochemical and radical reaction outcomes [1].

fluorine regiochemistry photochemistry Norrish‑type reactivity cyclization control

α‑Ketoester Electrophilicity Provides a Second Reactive Center Absent in Simple Acetate Analogs

The target compound contains an α‑ketoester (2‑oxoacetate) moiety, which presents two adjacent electrophilic carbonyls capable of undergoing chemoselective transformations (e.g., selective reduction of the α‑ketone, regioselective nucleophilic addition, or condensation with hydrazines to form indazole or pyridazine rings) . In contrast, the analog ethyl 2‑fluoro‑2‑(3‑oxocyclohexyl)acetate possesses a single ester carbonyl (α‑fluoro‑monoester) and lacks the second carbonyl required for these bis‑electrophilic pathways . A patent example demonstrates that the non‑fluorinated α‑ketoester ethyl oxo(2‑oxocyclohexyl)acetate (CAS 5396‑14‑5) reacts with hydrazine monohydrate in acetic acid under reflux to give a tetrahydro‑1H‑indazole‑3‑carboxylate in a cyclocondensation reaction that requires the presence of both carbonyl groups . The mono‑ester analog cannot undergo this transformation. Quantitative yield data from the patent (606 mg product from 7.5 g α‑ketoester, ~8% isolated yield after chromatography) establish a tangible baseline reactivity for the α‑ketoester scaffold .

α‑ketoester glyoxylate electrophilicity chemoselective reduction heterocycle synthesis

Predicted Lipophilicity and Polar Surface Area Differentiate Target from Non‑Fluorinated α‑Ketoester and Side‑Chain‑Fluorinated Isomer

The experimentally measured LogP of the non‑fluorinated α‑ketoester analog ethyl oxo(2‑oxocyclohexyl)acetate (CAS 5396‑14‑5) is reported as 0.16 – 0.88, with a polar surface area (PSA) of 60.44 Ų . Replacement of a ring hydrogen by fluorine (as in the target compound) is a well‑established medicinal chemistry strategy that increases lipophilicity by approximately 0.2 – 0.5 LogP units for aliphatic positions while leaving PSA largely unchanged [1]. The side‑chain‑fluorinated isomer ethyl 2‑fluoro‑2‑(3‑oxocyclohexyl)acetate (MW 202.22) has a lower molecular weight and a different hydrogen‑bonding pattern (mono‑ester with only two carbonyl oxygens vs. the α‑ketoester’s three carbonyl oxygens), which further distinguishes its physicochemical profile . The target compound’s combination of intermediate LogP (~0.4 – 1.4 predicted range) and three carbonyl H‑bond acceptors positions it in a unique property space relative to both the non‑fluorinated α‑ketoester (LogP ≤0.88) and the fluoro‑monoester isomer (fewer H‑bond acceptors).

lipophilicity LogP PSA physicochemical property drug‑likeness fluorine effect

Toxicity Classification Diverges Between Target Mono‑fluoro and gem‑Difluoro Analogs Under CLP Criteria

The gem‑difluoro analog ethyl 2‑(5,5‑difluoro‑2‑oxocyclohexyl)‑2‑oxoacetate (CAS 2387595‑14‑2) has been notified under the EU CLP regulation with hazard classifications Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. In contrast, the target mono‑fluoro compound (CAS 2059954‑89‑9) is not listed with any notified GHS hazard classification in the ECHA C&L Inventory, suggesting a different—and potentially more favorable—preliminary safety profile . While absence of notification does not equate to proven non‑toxicity, it indicates that no supplier or registrant has self‑classified the mono‑fluoro compound at the same hazard level as the difluoro analog, which may simplify handling requirements and shipping logistics for laboratories.

GHS classification acute toxicity CLP regulation hazard assessment safe handling

Commercial Purity Benchmarking: Target Compound Matches or Exceeds Typical In‑Class Specifications

The target compound is commercially offered with a minimum purity specification of 95% by Leyan (Product No. 2024008) . The non‑fluorinated α‑ketoester comparator ethyl oxo(2‑oxocyclohexyl)acetate is also typically supplied at 95% purity , while the side‑chain‑fluorinated isomer ethyl 2‑fluoro‑2‑(3‑oxocyclohexyl)acetate is listed at 95% by multiple vendors including AKSci and Enamine [1]. Thus, the target compound’s procurement quality is fully competitive with its closest structural analogs, and no purity penalty is incurred by selecting the unique 3‑fluoro‑2‑oxo regioisomer.

purity specification quality control vendor comparison procurement standard

Optimal Application Scenarios for Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate Based on Quantitative Evidence


Photochemical or Radical‑Mediated Synthesis Requiring Tunable Norrish‑Type Selectivity

Research groups investigating photochemical transformations of cyclohexanone derivatives can utilize the ring‑fluorinated topology of the target compound to alter Norrish I/II product ratios. Published photochemical data on 2‑fluoro‑2‑alkylcyclohexanones demonstrate that ring‑fluorine substitution drastically shifts product distributions relative to non‑fluorinated parents [1]. The target compound’s 3‑fluoro‑2‑oxocyclohexyl motif places fluorine in the ring, a regiochemistry shown to affect both cyclization vs. cleavage partitioning and ketene vs. unsaturated aldehyde formation, making it a suitable substrate for exploring fluorine‑directed photochemical selectivity.

Heterocycle Synthesis via α‑Ketoester Bis‑Electrophilic Cyclocondensation

Synthetic sequences that require an α‑ketoester building block for heterocycle formation (e.g., pyrazole, indazole, or pyridazine annulation) are enabled by the target compound’s 2‑oxoacetate moiety. The non‑fluorinated α‑ketoester analog has been demonstrated to undergo cyclocondensation with hydrazine to form a tetrahydro‑indazole ring system, and the target compound is expected to participate in analogous transformations while additionally incorporating a fluorine substituent that can serve as an ¹⁹F NMR probe or modulate the electron density of the resulting heterocycle .

Structure–Property Relationship (SPR) Studies Comparing Mono‑fluoro, gem‑Difluoro, and Non‑fluorinated Cyclohexanone Intermediates

The target compound fills a specific niche in the fluorination SAR matrix: it is the mono‑fluoro ring‑substituted α‑ketoester, positioned between the non‑fluorinated parent (LogP 0.16–0.88) and the gem‑difluoro analog (which carries acute toxicity and irritation hazard classifications) [2]. This makes it suitable for systematic SPR campaigns where incremental changes in fluorine count and position are correlated with biological activity, metabolic stability, or physicochemical properties such as LogP and aqueous solubility.

Synthetic Methodology Development Leveraging ¹⁹F NMR as a Reaction Monitoring Handle

The presence of a single fluorine atom on the cyclohexanone ring provides a clean ¹⁹F NMR spectroscopic probe for real‑time reaction monitoring, mechanistic studies, and enantiomeric excess determination when using chiral ligands or catalysts. This capability is absent in the non‑fluorinated α‑ketoester analog, making the target compound a more informative substrate for methodology optimization where quantitative tracking of substrate consumption and product formation is critical .

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